molecular formula C10H6BrNO2 B1206322 N-(4-Bromophenyl)maleimide CAS No. 13380-67-1

N-(4-Bromophenyl)maleimide

Cat. No.: B1206322
CAS No.: 13380-67-1
M. Wt: 252.06 g/mol
InChI Key: FECSFBYOMHWJQG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)maleimide is an organic compound with the chemical formula C10H6BrNO2. It is a white crystalline solid with a specific smell. This compound is a derivative of maleimide, where the maleimide ring is substituted with a 4-bromophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-(4-Bromophenyl)maleimide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as β(1,3)glucan synthase, which is involved in the biosynthesis of fungal cell walls . This inhibition is primarily due to the compound’s reactivity with cysteinyl residues in the enzyme’s active site. Additionally, this compound has been found to interact with protein kinases, which are crucial for intracellular signaling pathways . These interactions can modulate the activity of the enzymes and affect various cellular processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to exhibit cytostatic activity, meaning it can inhibit cell growth and proliferation . This effect is particularly pronounced in cancer cells, where the compound can interfere with cell signaling pathways and gene expression. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can lead to disruptions in cellular homeostasis and affect overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s reactivity with cysteinyl residues in enzyme active sites allows it to form covalent bonds with these residues, leading to enzyme inhibition . In the case of protein kinases, this compound can modulate their activity by affecting the phosphorylation of target proteins . These interactions can result in changes in gene expression and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and cytostatic activity . At higher doses, this compound can become toxic and cause adverse effects. These toxic effects may include damage to tissues and organs, as well as disruptions in normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect the biosynthesis of chitin and β(1,3)glucan, which are essential components of fungal cell walls . Additionally, this compound can influence metabolic flux and alter the levels of metabolites within cells. These changes can impact overall cellular metabolism and affect the cell’s ability to maintain homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also influence its biological activity and effectiveness. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may accumulate in the nucleus, where it can affect gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)maleimide can be synthesized through several methods. One common method involves the reaction of maleic anhydride with 4-bromoaniline to form N-(4-bromophenyl)maleamic acid. This intermediate is then cyclized to form this compound. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as acetic anhydride and anhydrous sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)maleimide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Addition Reactions: The double bonds in the maleimide ring can participate in addition reactions with nucleophiles and electrophiles.

    Polymerization Reactions: this compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used. The reactions are often conducted at low temperatures to control the reactivity.

    Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products include N-(4-substituted phenyl)maleimides with various functional groups.

    Addition Reactions: Products include adducts with nucleophiles and electrophiles.

    Polymerization Reactions: Products include homopolymers and copolymers with unique mechanical and thermal properties.

Scientific Research Applications

N-(4-Bromophenyl)maleimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

N-(4-Bromophenyl)maleimide is similar to other N-substituted maleimides, such as N-phenylmaleimide and N-ethylmaleimide. its unique 4-bromophenyl substitution imparts distinct reactivity and properties. For example:

    N-Phenylmaleimide: Lacks the bromine atom, resulting in different reactivity in substitution reactions.

    N-Ethylmaleimide: Contains an ethyl group instead of a 4-bromophenyl group, affecting its solubility and reactivity.

These differences make this compound a valuable compound for specific applications where its unique reactivity and properties are advantageous .

Properties

IUPAC Name

1-(4-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECSFBYOMHWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158373
Record name N-(4-Bromophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-67-1
Record name N-(4-Bromophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)maleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of NBPMI?

A1: NBPMI consists of a maleimide ring substituted with a 4-bromophenyl group at the nitrogen atom. Here's a breakdown:

  • Spectroscopic Data: The presence of specific functional groups is confirmed through spectroscopic methods:
    • IR Spectroscopy: Characteristic bands for C=O stretching (imide), C=C stretching (aromatic and maleimide), C-H stretching (aromatic), and C-Br stretching are observed. []
    • NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the chemical environment and arrangement of atoms within the molecule. []

Q2: How does NBPMI contribute to the properties of polymers it forms?

A: NBPMI is known to enhance the thermal stability of polymers. For instance, when copolymerized with acrylonitrile, the resulting material exhibits a higher thermal stability compared to pure polyacrylonitrile. The glass transition temperature (Tg) of these copolymers also increases significantly with the incorporation of NBPMI. [] Similar improvements in thermal stability have been observed in copolymers of NBPMI with alkyl methacrylates. []

Q3: What is the significance of monomer reactivity ratios in NBPMI copolymerization?

A: Monomer reactivity ratios are essential parameters in copolymerization reactions as they dictate the composition and, consequently, the properties of the resulting copolymer. Studies have determined the reactivity ratios of NBPMI with various monomers like styrene, methyl acrylate, methyl methacrylate, and acrylonitrile. [, , , ] For instance, NBPMI exhibits a strong tendency towards alternating copolymerization with styrene, meaning the two monomers prefer to add to the growing polymer chain in an alternating fashion. [] This behavior allows for fine-tuning the copolymer composition and properties.

Q4: Are there analytical methods to study NBPMI and its polymers?

A4: Yes, various analytical techniques are employed to characterize and quantify NBPMI and its copolymers. These include:

  • Elemental Analysis: This method helps determine the copolymer composition by quantifying the elemental content of specific atoms, such as bromine, within the polymer structure. []
  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of NBPMI copolymers by measuring their weight loss as a function of temperature. [, ]
  • Spectroscopic Techniques: IR and NMR spectroscopy are utilized to confirm the presence of characteristic functional groups and analyze the structural features of both NBPMI and its copolymers. [, ]

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